molecular formula C17H23N5O2 B7897744 D-azidotryptophan CHA salt

D-azidotryptophan CHA salt

Cat. No.: B7897744
M. Wt: 329.4 g/mol
InChI Key: CONRNQTWYKMOCC-HNCPQSOCSA-N
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Description

D-Azidotryptophan CHA salt (CAS 1286670-94-7) is a chemically modified amino acid derivative featuring an azido (-N₃) group substituted on the indole ring of tryptophan, paired with a cyclohexylamine (CHA) counterion. The CHA salt form enhances solubility in organic solvents and stabilizes the molecule during synthesis and storage.

Properties

IUPAC Name

(2R)-2-azido-3-(1H-indol-3-yl)propanoic acid;cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2.C6H13N/c12-15-14-10(11(16)17)5-7-6-13-9-4-2-1-3-8(7)9;7-6-4-2-1-3-5-6/h1-4,6,10,13H,5H2,(H,16,17);6H,1-5,7H2/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONRNQTWYKMOCC-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-azidotryptophan CHA salt typically involves the introduction of an azido group to the tryptophan molecule. This can be achieved through a series of chemical reactions, including the protection of functional groups, azidation, and deprotection steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Azide Group Reactivity

The azido (-N₃) moiety in D-azidotryptophan enables bioorthogonal reactions, such as:

  • Staudinger ligation : Reaction with phosphines to form amide bonds.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Formation of triazole rings with terminal alkynes.

These reactions are widely used in protein labeling and chemical biology but have not been explicitly documented for D-azidotryptophan CHA salt in published studies .

Oxidation and Reduction Pathways

Theoretical pathways (unverified experimentally):

Reaction Type Reagents/Conditions Expected Product
OxidationH₂O₂, KMnO₄Nitro derivatives (e.g., nitroso)
ReductionLiAlH₄, H₂ (Pd/C catalyst)Amine derivatives (e.g., D-tryptophan)

No empirical evidence for these transformations was found in the analyzed sources .

Enzymatic Interactions

Tryptophanase, a pyridoxal phosphate-dependent enzyme, exhibits stereospecificity for L-tryptophan synthesis . While D-azidotryptophan’s azide group could sterically hinder enzyme binding, no studies confirm its interaction with tryptophanases or related enzymes .

Oxidative Rearrangement

A related study on 5,7-dibromo-L-tryptophan revealed oxidative rearrangement catalyzed by diiron enzymes, producing nitrile derivatives via C–N bond migration . While analogous reactivity is plausible for D-azidotryptophan, no experimental data supports this hypothesis.

Key Limitations in Current Research

  • No peer-reviewed studies directly analyze this compound’s reactivity.

  • Predictions rely on general azide chemistry and structurally related compounds .

  • Industrial synthesis methods and large-scale reaction optimizations are undocumented .

Scientific Research Applications

Chemical Properties and Structure

D-azidotryptophan CHA salt is characterized by the presence of an azido group (-N₃) attached to the tryptophan backbone, which enhances its reactivity and allows for specific interactions in biochemical pathways. The CHA (choline) salt form improves its solubility and stability, making it suitable for various applications in laboratory settings.

Biochemical Research Applications

  • Protein Labeling and Modification
    • The azido group can be used for selective labeling of proteins through click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows researchers to attach fluorescent tags or other functional groups to proteins, facilitating studies on protein interactions and dynamics.
  • Studying Tryptophan Metabolism
    • D-azidotryptophan can be utilized to explore metabolic pathways involving tryptophan. Its incorporation into peptides can help elucidate the role of tryptophan in biological processes, including neurotransmitter synthesis and immune response modulation.
  • Fluorescence Studies
    • Given tryptophan's inherent fluorescence properties, this compound can be employed in fluorescence spectroscopy to study protein conformational changes or interactions in real-time.

Drug Development

This compound's unique properties make it a candidate for drug development, particularly in the following areas:

  • Anticancer Agents : The azido group can be exploited to create prodrugs that release active pharmaceutical ingredients selectively in tumor environments.
  • Antibiotic Development : Modifications using D-azidotryptophan may lead to new classes of antibiotics that target bacterial protein synthesis.

Materials Science

In materials science, this compound can be incorporated into polymer matrices to create bioactive materials with specific functionalities. Its azido group allows for cross-linking reactions that enhance material properties such as strength and biocompatibility.

Data Table: Comparison of Azide-Containing Amino Acids

Compound NameStructure DescriptionUnique Features
This compoundAzido group on tryptophan backboneUseful for fluorescence studies
L-azidoasparagine DCHA saltAzido group on asparagineInvolved in peptide synthesis
D-azidoleucine CHA saltAzido group on leucinePotential application in studying protein folding

Case Studies

  • Protein Interaction Studies
    • A study demonstrated the use of D-azidotryptophan in labeling proteins involved in signaling pathways. The incorporation of this amino acid allowed researchers to visualize dynamic interactions using fluorescence microscopy, revealing insights into cellular communication mechanisms.
  • Metabolic Pathway Elucidation
    • Research involving D-azidotryptophan has provided new information on tryptophan metabolism. By tracking labeled metabolites, scientists were able to identify novel enzymatic pathways and regulatory mechanisms influenced by tryptophan derivatives.
  • Drug Development Trials
    • Initial trials using D-azidotryptophan as a precursor for synthesizing potential anticancer agents have shown promise. The azido functionality facilitates targeted delivery systems that enhance drug efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of D-azidotryptophan CHA salt involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. This enables the study of protein interactions, cellular processes, and the development of targeted therapies. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

D-Azidotyrosine tert-Butyl Ether CHA Salt (CAS 1286671-01-9)

  • Structural Differences: Replaces tryptophan’s indole ring with a phenolic hydroxyl group (tyrosine backbone) and includes a tert-butyl ether protecting group.
  • Reactivity: The phenolic group increases polarity, enhancing aqueous solubility compared to D-azidotryptophan. However, the tert-butyl ether reduces reactivity in certain coupling reactions due to steric hindrance .
  • Applications : Preferred in peptide synthesis where oxidation-sensitive indole rings are problematic.

N3-Ser(OtBu)-OH CHA Salt (CAS 1228077-87-9)

  • Structural Differences : Based on serine, with a smaller hydroxyl-bearing side chain and a tert-butyl-protected carboxyl group.
  • Stability : The tert-butyl group improves stability under acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS).
  • Limitations : Reduced steric bulk compared to tryptophan derivatives limits its utility in hydrophobic interaction-driven applications .

Ethyl tert-Butyl Ether (CAS 637-92-3) and Related Salts

  • Unlike D-azidotryptophan, it lacks bioorthogonal functionality but shares CHA salt compatibility for solubility modulation .

Comparative Data Table

Property D-Azidotryptophan CHA Salt D-Azidotyrosine tert-Butyl Ether CHA Salt N3-Ser(OtBu)-OH CHA Salt
CAS Number 1286670-94-7 1286671-01-9 1228077-87-9
Molecular Formula C₁₈H₂₂N₆O₂·C₆H₁₃N C₂₀H₂₈N₆O₃·C₆H₁₃N C₁₀H₁₈N₄O₄·C₆H₁₃N
Key Functional Groups Indole-N₃, CHA salt Phenol-O-t-Bu, CHA salt Serine-N₃, t-Bu, CHA salt
Solubility Moderate in DCM/DMSO High in polar aprotic solvents High in DMF/THF
Primary Use Click chemistry, drug conjugates Peptide synthesis, imaging probes SPPS, enzyme inhibitors

Biological Activity

D-Azidotryptophan CHA salt is a compound derived from tryptophan, an essential amino acid known for its various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, immunomodulatory effects, and potential therapeutic applications.

Overview of D-Azidotryptophan

D-Azidotryptophan is a derivative of tryptophan that incorporates an azide functional group. This modification may enhance its biological activities compared to standard tryptophan. Tryptophan itself plays critical roles in protein synthesis and serves as a precursor for several bioactive compounds, including serotonin and melatonin, which are vital for mood regulation and sleep .

Antimicrobial Activity

D-azidotryptophan exhibits significant antimicrobial properties, particularly against food-borne pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. A systematic review highlighted its effectiveness in reducing bacterial load in food products when combined with other stress factors such as refrigeration and salt concentration .

Table 1: Antimicrobial Efficacy of D-Azidotryptophan

PathogenConcentration (mM)Inhibition (%)Reference
Escherichia coli O157:H730-40100Koseki et al., 2015
Salmonella enterica30-40100Koseki et al., 2015
Listeria monocytogenes>3% NaClPartialKan et al., 2018

The compound's efficacy as a food preservative is attributed to its ability to disrupt bacterial cell membranes and metabolic processes, thereby extending the shelf life of perishable products .

Immunomodulatory Effects

D-azidotryptophan also shows promise as an immunomodulatory agent. Studies have demonstrated that administering D-tryptophan can increase regulatory T cells in animal models, suggesting a role in modulating immune responses to allergens and pathogens. For instance, in a mouse model of asthma, D-tryptophan administration reduced allergic airway inflammation by promoting the production of anti-inflammatory cytokines such as IL-10 while decreasing pro-inflammatory cytokines like IL-12 and IL-5 .

Case Study: Asthma Model

In a controlled study involving mice induced with asthma:

  • Treatment: D-tryptophan was administered prior to allergen exposure.
  • Outcome: Increased regulatory T cells were observed in both lungs and gut, leading to reduced Th2 responses and alleviated airway hyperresponsiveness.

This highlights the potential of D-azidotryptophan in managing allergic conditions through immune modulation .

The biological activity of D-azidotryptophan can be attributed to several mechanisms:

  • Antimicrobial Action: Disruption of bacterial cell membranes and interference with metabolic pathways.
  • Immunomodulation: Alteration of cytokine profiles leading to enhanced anti-inflammatory responses.
  • Neurotransmitter Regulation: As a precursor to serotonin, it may influence mood and cognitive functions .

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